2,5-Pyridinedicarboxylic acid

Descripción general

Descripción

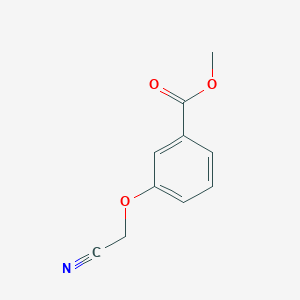

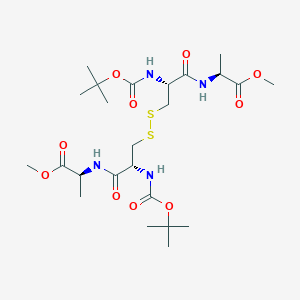

2,5-Pyridinedicarboxylic acid, also known as Isocinchomeronic acid, is a group of organic compounds which are dicarboxylic derivatives of pyridine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

2,5-Pyridinedicarboxylic acid has been used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates . It has also been used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by hydrothermal method .Molecular Structure Analysis

The molecular formula of 2,5-Pyridinedicarboxylic acid is C7H5NO4 and its molecular weight is 167.12 g/mol . The structure of the coordination polymer has been elucidated from single crystal XRD .Chemical Reactions Analysis

A study has reported the utility of a 2D Cu (II) coordination polymer derived from 2,5-pyridinedicarboxylic acid linker, as a precursor for selective isolation of Cu and CuO nanostructures .Physical And Chemical Properties Analysis

2,5-Pyridinedicarboxylic acid is a solid substance that is slightly soluble in water . It has a melting point of 242-247°C .Aplicaciones Científicas De Investigación

Biodegradation in Environmental Remediation

2,5-Pyridinedicarboxylic acid (2,5-PDA) has been identified as a natural N-heterocyclic compound that is widely distributed in industrial wastewater. A significant application of 2,5-PDA is in environmental remediation, where it serves as a carbon source for specific bacteria capable of biodegradation. The bacterium Agrobacterium sp. strain YJ-5 can utilize 2,5-PDA as the sole carbon source, completely degrading it within seven days under optimal conditions . This process is crucial for reducing the environmental impact of industrial waste, particularly in pharmaceutical and dyeing wastewater.

Synthesis of Pesticides and Drugs

2,5-PDA is commonly used as a precursor in the synthesis of various pesticides and drugs. Its role in agriculture and pharmaceutical industries is pivotal due to its structural properties, which make it a versatile intermediate for chemical reactions leading to the production of a wide range of compounds .

Production Substitute in Plastics

An interesting application of 2,5-PDA is as a chemical analog of terephthalic acid, which is used in the production of plastics such as polyethylene terephthalate (PET) or polybutyrate adipate terephthalate (PBAT). This substitution can potentially lead to the development of new types of biodegradable plastics, contributing to sustainable manufacturing practices .

Metabolite Identification and Analysis

The biodegradation process of 2,5-PDA by Agrobacterium sp. strain YJ-5 leads to the formation of a new intermediate, 6-hydroxy-2,5-PDA. This metabolite can be identified and analyzed using techniques like UV/VIS spectroscopy and liquid chromatography coupled with time of flight mass spectrometry. Such analyses are essential for understanding the degradation pathways and potential environmental impacts of N-heterocyclic compounds .

Electrocatalysis and Sensor Development

2,5-PDA can be employed in electrocatalysis, where it may serve as a ligand for metal complexes involved in redox reactions. These complexes can be used to develop sensors for various applications, including environmental monitoring and industrial process control .

Selective Inhibition in Immunological Research

In immunological research, 2,5-PDA has been found to be a highly selective inhibitor that blocks the activation of CD74 induced by D-DT. This selectivity is significant for therapeutic applications where precise modulation of immune responses is required .

Mecanismo De Acción

Target of Action

2,5-Pyridinedicarboxylic acid (2,5-PDA) is a natural N-heterocyclic compound . It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein that activates the cell surface receptor CD74 . This protein plays a crucial role in various cell types and can have either beneficial or deleterious effects on human diseases .

Mode of Action

The interaction of 2,5-PDA with D-DT effectively blocks the D-DT-induced activation of CD74 . The two carboxylate groups of 2,5-PDA form hydrogen bonds with active site residues, which are the main stabilizing forces of D-DT-1 . This interaction results in an impressive 79-fold selectivity for D-DT over MIF .

Biochemical Pathways

The action of 2,5-PDA affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cell types . By inhibiting D-DT, 2,5-PDA disrupts these pathways and alters their downstream effects .

Pharmacokinetics

It’s known that 2,5-pda can be completely degraded within 7 days under optimal growth conditions .

Result of Action

The inhibition of D-DT by 2,5-PDA blocks the activation of CD74, which can have various molecular and cellular effects depending on the specific disease context . For example, it can potentially alter immune responses, given the role of CD74 in immune cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-PDA. For instance, it has been found that 2,5-PDA is widely distributed in industrial wastewater . The compound can be utilized as the sole carbon source for growth by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This suggests that the presence of specific microorganisms and environmental conditions can influence the degradation and thus the action of 2,5-PDA .

Safety and Hazards

Propiedades

IUPAC Name |

pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059210 | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown solid; [Aldrich MSDS] | |

| Record name | Isocinchomeronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Isocinchomeronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,5-Pyridinedicarboxylic acid | |

CAS RN |

100-26-5 | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocinchomeronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCINCHOMERONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K1KGR926X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-pyridinedicarboxylic acid?

A1: The molecular formula of 2,5-pyridinedicarboxylic acid (2,5-H2PDC) is C7H5NO4, and its molecular weight is 167.12 g/mol.

Q2: What spectroscopic data is available for 2,5-pyridinedicarboxylic acid?

A2: 2,5-pyridinedicarboxylic acid has been characterized using various spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide information about the functional groups, bonding environments, and electronic transitions within the molecule. [, , , , , , , , ]

Q3: How does the presence of 2,5-pyridinedicarboxylic acid impact the thermal stability of materials like polyesters?

A3: Research suggests that incorporating the 2,5-pyridinediyl unit into polyesters, in comparison to analogous terephthalates, generally decreases the thermal stability while slightly increasing the glass transition temperature and lowering the melting temperature. []

Q4: What is the thermal stability of [Gd(2,5-HPA)(2,5-PA)]n, a Gadolinium compound containing 2,5-pyridinedicarboxylic acid?

A4: Thermogravimetric (TG) analysis reveals that [Gd(2,5-HPA)(2,5-PA)]n exhibits high thermal stability, remaining stable up to around 500°C. [, ]

Q5: What is the role of 2,5-pyridinedicarboxylic acid in the synthesis of Metal-Organic Frameworks (MOFs)?

A5: 2,5-pyridinedicarboxylic acid often acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming bridges and contributing to the overall framework structure. [, , , , , , , , ]

Q6: How does the coordination mode of 2,5-pyridinedicarboxylic acid affect the dimensionality of the resulting coordination polymers?

A6: Depending on the specific synthesis conditions and metal ions involved, 2,5-pyridinedicarboxylic acid can adopt various coordination modes. These modes influence how the ligand bridges metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymer structures. [, , , , , ]

Q7: Can you give an example of a 2D coordination polymer structure formed using 2,5-pyridinedicarboxylic acid?

A7: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O, synthesized with 2,5-pyridinedicarboxylic acid, forms a two-dimensional layered structure. []

Q8: Are there any examples of 3D coordination polymer structures formed using 2,5-pyridinedicarboxylic acid?

A8: Yes, several examples exist. For instance:

- [Nd2Cu3(C7NO4)6(H2O)10·14H2O]n, a neodymium and copper(II) coordination polymer, exhibits a 3D structure. []

- [Al2(pydc)2(μ2-OH)2(H2O)2]n, synthesized from aluminum and 2,5-pyridinedicarboxylic acid, forms a 3D ladder-like arrangement. []

Q9: Can 2,5-pyridinedicarboxylic acid be used to synthesize MOFs with specific functionalities?

A9: Yes, the incorporation of 2,5-pyridinedicarboxylic acid can impart desirable functionalities to MOFs. For example, the anionic layered compound (NC4H12)(NC2H8)2[In3(pydc)6]·13.1H2O (SZ-6) demonstrates efficient removal of radioactive 90Sr from seawater, highlighting its potential for environmental remediation. []

Q10: How does the introduction of zinc affect the luminescence of lanthanide ions in complexes with 2,5-pyridinedicarboxylic acid?

A10: Research indicates that the presence of zinc significantly enhances the luminescence of Sm and Eu in 2,5-pyridinedicarboxylic acid-based complexes. []

Q11: Can you provide an example of a 2,5-pyridinedicarboxylic acid-based compound that exhibits photoluminescence?

A11: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O displays red photoluminescence in the solid state at room temperature. []

Q12: What are the mechanisms behind the luminescence observed in 2,5-pyridinedicarboxylic acid-based compounds?

A12: The observed luminescence is often attributed to the characteristic emissions of lanthanide ions present in the complexes. The 2,5-pyridinedicarboxylic acid ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ions, which then emit light at specific wavelengths. [, , , , ]

Q13: How does 2,5-pyridinedicarboxylic acid factor into research on macrophage migration inhibitory factor (MIF)?

A13: 2,5-pyridinedicarboxylic acid derivatives, particularly 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), have shown promise as selective inhibitors of MIF-2, a pro-inflammatory cytokine. This selectivity is attributed to an induced fit mechanism observed in MIF-2, which is absent in MIF-1. [, ]

Q14: Are there any imaging applications for compounds incorporating 2,5-pyridinedicarboxylic acid?

A14: Research suggests that 99mTc-labeled cyclic RGDfK dimers, incorporating 2,5-pyridinedicarboxylic acid as a coligand, show potential for imaging glioma integrin αvβ3 expression using SPECT imaging. [, ]

Q15: What is known about the biodegradation of 2,5-pyridinedicarboxylic acid?

A15: While research on 2,5-pyridinedicarboxylic acid biodegradation is limited, studies have identified bacterial strains, like Agrobacterium sp. strain YJ-5, capable of utilizing it as a sole carbon source. This finding suggests the possibility of bioremediation strategies for environments contaminated with 2,5-pyridinedicarboxylic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

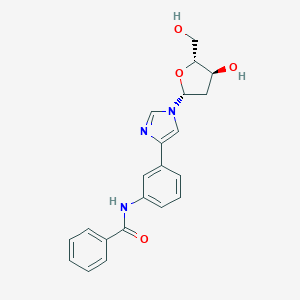

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)